4-Bromo-2-(2-methylpropyl)thiophene
Description
4-Bromo-2-(2-methylpropyl)thiophene is a brominated thiophene derivative featuring a branched alkyl substituent (2-methylpropyl, or isobutyl group) at the 2-position and a bromine atom at the 4-position. Thiophenes are aromatic heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and organic electronics due to their electron-rich nature and stability. The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the bulky isobutyl group may influence steric and solubility properties .
Properties
Molecular Formula |
C8H11BrS |
|---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
4-bromo-2-(2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H11BrS/c1-6(2)3-8-4-7(9)5-10-8/h4-6H,3H2,1-2H3 |
InChI Key |
WIIAXRDROOJFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Substituent Effects on Reactivity
- Electrophilic Aromatic Substitution (EAS) : Bromine directs incoming electrophiles to the 5-position in thiophenes. The isobutyl group’s steric bulk may slow EAS compared to smaller substituents (e.g., chloromethyl) .
- Cross-Coupling : Bromine facilitates Suzuki couplings; bulky isobutyl groups may necessitate optimized catalysts or conditions.
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